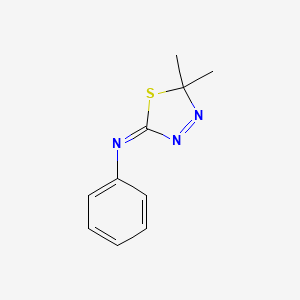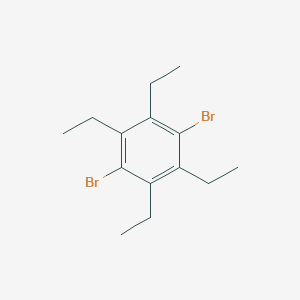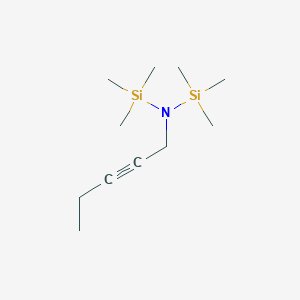![molecular formula C15H18O4 B14346946 (3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one CAS No. 92582-04-2](/img/structure/B14346946.png)
(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one is an organic compound characterized by its unique structure, which includes a diethoxyphenyl group attached to an oxolanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one typically involves the condensation of 3,4-diethoxybenzaldehyde with oxolan-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of (3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, including inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
Thiosulfate: An oxyanion of sulfur used in various chemical processes.
Uniqueness
(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one is unique due to its specific structure, which includes a diethoxyphenyl group and an oxolanone ring. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
92582-04-2 |
|---|---|
分子式 |
C15H18O4 |
分子量 |
262.30 g/mol |
IUPAC名 |
(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C15H18O4/c1-3-17-13-6-5-11(10-14(13)18-4-2)9-12-7-8-19-15(12)16/h5-6,9-10H,3-4,7-8H2,1-2H3/b12-9+ |
InChIキー |
GKJMKUJPHWKNEF-FMIVXFBMSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\CCOC2=O)OCC |
正規SMILES |
CCOC1=C(C=C(C=C1)C=C2CCOC2=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)
![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)




![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)

![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)




